N1-(2-ethoxyphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-2-31-18-6-4-3-5-17(18)28-20(30)19(29)26-12-11-16-13-32-21(27-16)14-7-9-15(10-8-14)22(23,24)25/h3-10,13H,2,11-12H2,1H3,(H,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFXWHXRVUJYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-ethoxyphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, a compound featuring a complex structure with potential pharmacological applications, has garnered attention due to its various biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 385.43 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's biological activity through improved lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N3O2S |
| Molecular Weight | 385.43 g/mol |
| Melting Point | 124 - 127 °C |
| LogP | 3.63 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies indicate that it exerts cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay has been used to assess its efficacy against various cancer types, demonstrating IC50 values in the nanomolar range for specific cell lines.
- Inhibition of Werner Helicase : Research suggests that this compound may inhibit Werner helicase, a critical enzyme involved in DNA replication and repair. This inhibition could provide a novel approach to cancer therapy by targeting genomic instability associated with cancer progression.
- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, possibly through the modulation of pro-inflammatory cytokines. In vitro assays with immune cells showed significant reductions in inflammatory markers, suggesting therapeutic implications for chronic inflammatory diseases.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 50 nM after 48 hours of treatment.
- Another study focused on its effects on lung cancer cells (A549), reporting similar cytotoxicity profiles and highlighting the compound's potential as a lead candidate for further development.
-
Inflammation Studies :
- In vivo models of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups, supporting its role as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with thiazole and trifluoromethyl groups exhibit promising anticancer properties. The thiazole moiety in this compound may enhance its interaction with biological targets, leading to improved efficacy against various cancer cell lines.
- A study demonstrated that similar oxalamides showed significant cytotoxicity against human cancer cells, suggesting potential for this compound in cancer therapy .
-
Antimicrobial Properties :
- Compounds containing oxalamide structures have been reported to possess antimicrobial activity. The presence of the ethoxyphenyl and trifluoromethyl groups may contribute to enhanced membrane permeability, increasing their effectiveness against bacterial strains.
- A recent investigation found that derivatives of oxalamides exhibited notable antibacterial activity, indicating a potential application for N1-(2-ethoxyphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide in treating infections .
Case Study 1: Anticancer Efficacy
In a study published in PubMed Central, researchers synthesized several oxalamide derivatives and evaluated their anticancer properties. Among these, a compound structurally similar to this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Activity
A research team conducted a screening of various oxalamide compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a trifluoromethyl group exhibited superior antibacterial effects compared to their non-fluorinated counterparts. This supports the hypothesis that this compound could be developed as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Analysis
The compound’s structural analogs can be grouped based on substituent variations:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N1-(2-ethoxyphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, and how do reaction conditions affect yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Intermediate preparation : React (4-trifluoromethylphenyl)thiazole-4-carbaldehyde with ethylenediamine to form the thiazole-ethylamine intermediate.
Oxalamide coupling : Use oxalyl chloride to activate the carboxylic acid group, followed by coupling with 2-ethoxyaniline under anhydrous conditions (e.g., THF, 0–5°C) .
- Yield Optimization :
- Control stoichiometry (1:1 molar ratio of amine to activated oxalate) to minimize dimerization.
- Catalysts like DMAP (4-dimethylaminopyridine) improve coupling efficiency. Typical yields range from 35–52% for analogous oxalamides .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Primary Techniques :
- - and -NMR : Identify substituent environments (e.g., thiazole protons at δ 7.2–8.1 ppm, ethoxy carbons at δ 60–65 ppm) .
- HRMS : Confirm molecular formula (CHFNOS) with <2 ppm mass error .
- Supplementary Methods :
- X-ray crystallography (if crystals form) to resolve stereochemistry .
- HPLC-PDA to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions?
- Electronic Effects :
- The -CF group is strongly electron-withdrawing, reducing electron density on the adjacent phenyl ring. This enhances electrophilic character, potentially improving target binding (e.g., enzyme active sites) .
- Methodological Analysis :
- Computational Modeling : Use DFT (Density Functional Theory) to calculate electrostatic potential maps and HOMO/LUMO gaps.
- SAR Studies : Compare activity with non-CF analogs (e.g., -CH, -Cl) to isolate electronic contributions .
Q. How can contradictory data on biological activity (e.g., IC variability) be systematically addressed?
- Root Causes :
- Assay conditions (e.g., pH, solvent DMSO concentration) may alter compound stability .
- Off-target effects in cell-based vs. enzyme assays.
- Resolution Strategies :
Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed DMSO ≤0.1%).
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
Orthogonal Assays : Validate results across multiple platforms (e.g., fluorescence-based vs. radiometric) .
Q. What strategies are effective for probing the mechanism of action of this compound in enzymatic systems?
- Kinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
